Molecular Weight Comparison: N-Methyl Substitution Adds Measurable Mass for Scaffold Differentiation
The N-methyl substitution in tert-butyl (2-bromoethyl)(methyl)carbamate (CAS 263410-12-4) increases the molecular weight by 14.02 g/mol relative to the des-methyl analog tert-butyl (2-bromoethyl)carbamate (CAS 39684-80-5). This mass difference directly reflects the presence of the N-methyl group, which defines the compound's ability to install a tertiary amine scaffold upon deprotection rather than a primary amine terminus [1]. The chloroethyl analog tert-butyl (2-chloroethyl)(methyl)carbamate (CAS 220074-38-4) shares the N-methyl substitution but exhibits a 44.45 g/mol lower molecular weight due to chlorine substitution at the electrophilic terminus .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 238.12 |
| Comparator Or Baseline | tert-Butyl (2-bromoethyl)carbamate (CAS 39684-80-5): 224.10; tert-Butyl (2-chloroethyl)(methyl)carbamate (CAS 220074-38-4): 193.67 |
| Quantified Difference | +14.02 vs. des-methyl analog; +44.45 vs. chloroethyl analog |
| Conditions | Calculated from molecular formulas: C8H16BrNO2 (target) vs. C7H14BrNO2 (des-methyl) vs. C8H16ClNO2 (chloroethyl) |
Why This Matters
The 14 g/mol mass differential confirms N-methyl substitution, which dictates whether the deprotected product yields a secondary amine (primary amine from des-methyl analog) or tertiary amine (N-methyl scaffold from target compound), directly impacting downstream synthetic strategy and biological target compatibility.
- [1] VWR International. tert-Butyl (2-bromoethyl)carbamate 96%, CAS 39684-80-5. Product specification. Formula: C7H14BrNO2, molecular weight: 224.10 g/mol. View Source
